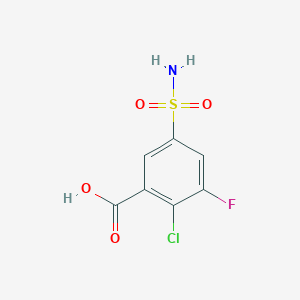
2-Chloro-3-fluoro-5-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5ClFNO4S. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and sulfamoyl groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives, followed by the introduction of the sulfamoyl group. One common method includes:
Chlorination: Benzoic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.
Fluorination: The chlorinated benzoic acid is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of sulfonic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-5-sulfamoylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting DNA replication and cell proliferation .
Comparación Con Compuestos Similares
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
- 4-Chloro-3-fluoro-5-sulfamoylbenzoic acid
- 2-Chloro-5-sulfamoylbenzoic acid
Comparison: 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and binding affinity to molecular targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted applications .
Propiedades
IUPAC Name |
2-chloro-3-fluoro-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c8-6-4(7(11)12)1-3(2-5(6)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZVFPKBYOGFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2621379.png)


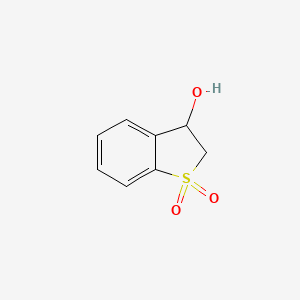

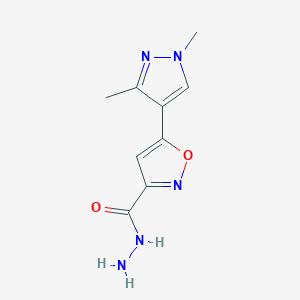

![N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)furan-2-carboxamide](/img/structure/B2621393.png)
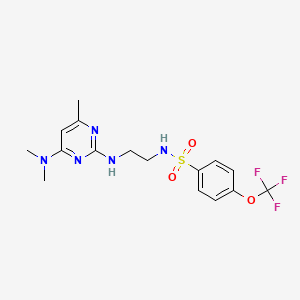
![2-ethyl-N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2621396.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2621397.png)
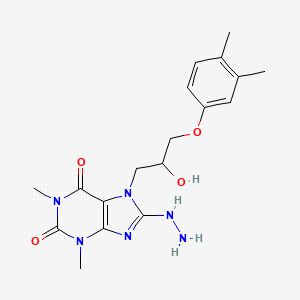

![N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2621402.png)
